1-(N-benzylamino)-1-cyclopropanemethanol
Description
1-(N-Benzylamino)-1-cyclopropanemethanol (CAS No. 115652-52-3) is a β-amino alcohol derivative featuring a cyclopropane ring substituted with a benzylamino group and a hydroxymethyl moiety. Synthesized via reductive amination of 1-amino-1-cyclopropanemethanol hydrochloride and benzaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane , this compound has a molecular formula of C₄H₉NO·HCl, a molar mass of 123.58 g/mol, and a melting point of 119°C (dec.) .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[1-(benzylamino)cyclopropyl]methanol |
InChI |
InChI=1S/C11H15NO/c13-9-11(6-7-11)12-8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
InChI Key |
CMAOBUKMVPCSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antifungal Triazole Derivatives
1-(N-Benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols (e.g., compound 7b) share the N-benzylamino group but incorporate a triazole ring and phenyl substituent. These modifications confer potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . Key differences include:
- Bioactivity : The triazole ring in 7b enables binding to fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Molecular docking studies highlight interactions with Tyr118, His377, and Ser378 residues .
- Structural Impact: The absence of a triazole moiety in 1-(N-benzylamino)-1-cyclopropanemethanol limits its antifungal efficacy but may reduce off-target effects.
Table 1: Antifungal Activity Comparison
| Compound | IC₅₀ (µM) vs. C. albicans | Key Functional Groups |
|---|---|---|
| This compound | Not reported | Cyclopropane, benzylamino |
| 7b (Triazole analog) | 0.12–0.35 | Triazole, phenyl, benzylamino |
Azaprostanoic Acid Analogs
cis-2-(N-Benzylamino)-1-(6-carbomethoxyhexyl)cyclopentane and its isomers (CAS-related compounds) are platelet aggregation inhibitors. Key distinctions include:
β-Amino Alcohols with Pyridyl or Phosphine Oxide Groups
1-(N-Benzylamino)-1-(2-pyridyl)-methyldiphenylphosphine oxides exhibit unique reactivity, such as facile cleavage in acidic conditions to form phosphinic acids. The pyridyl and phosphine oxide groups confer distinct electronic properties, enabling applications in catalysis and materials science .
Table 2: Physicochemical Properties
Substituted Cyclopropanemethanol Derivatives
1-(4-Chlorophenyl)-1-cyclopropanemethanol (CAS-related compound) replaces the benzylamino group with a chlorophenyl moiety. The chlorine atom increases lipophilicity (logP ~2.8 vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
